Product packaging for Agnosterone(Cat. No.:)

Agnosterone

Cat. No.: B13778557
M. Wt: 422.7 g/mol
InChI Key: XKYJBQWATZUMSB-WUELKCQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agnosterone is a chemical compound provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on our high-purity this compound for their experimental investigations. This product is designed to support scientific inquiry into the compound's properties and potential applications. For specific details on its chemical structure, mechanism of action, and research applications, please consult the product data sheet or contact our technical support team. Always adhere to safe laboratory practices when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O B13778557 Agnosterone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O

Molecular Weight

422.7 g/mol

IUPAC Name

(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H46O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25+,28-,29-,30+/m1/s1

InChI Key

XKYJBQWATZUMSB-WUELKCQHSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Analysis of Agnosterone

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules like agnosterone. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

1H NMR and 13C NMR Data Interpretation for Carbon Skeleton (e.g., lanosta-7,9(11),24-trien-3-one)

The carbon skeleton of this compound is identified as lanosta-7,9(11),24-trien-3-one. The ¹H and ¹³C NMR spectra provide the initial and most crucial data for this assignment. The ¹³C NMR spectrum of a related compound, for instance, displays 30 carbon signals, a key indicator of a lanostane-type triterpenoid (B12794562). sci-hub.se A characteristic signal for a keto group (C=O) appears at a chemical shift (δ) of approximately 216.88 ppm. sci-hub.se Furthermore, the presence of six olefinic carbons with chemical shifts in the range of δ 117-145 ppm confirms the triene system within the molecule. sci-hub.se

The ¹H NMR spectrum complements this information by showing signals for olefinic protons, which are typical for the lanosta-7,9(11),24-triene partial structure. sci-hub.se The spectra also reveal the presence of one tertiary and seven quaternary methyl groups, which is consistent with the lanostane (B1242432) framework. sci-hub.se

Table 1: Representative ¹³C and ¹H NMR Data for the Lanosta-7,9(11),24-triene Skeleton

Carbon/Proton¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
C-3216.88-
Olefinic Cs117.37, 119.85, 125.19, 131.04, 142.98, 144.52-
Olefinic Hs-(Typical shifts for the triene system)
Methyls(Multiple signals)(Multiple signals for one tertiary and seven quaternary methyls)

Note: The exact chemical shifts can vary slightly depending on the solvent and specific derivative of the compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To assemble the complete picture of this compound's structure, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between different nuclei, allowing for the definitive assignment of the molecular structure. hyphadiscovery.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. princeton.edusdsu.edu This helps to piece together fragments of the molecule by establishing proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. princeton.edusdsu.eduemerypharma.com This is crucial for assigning the carbon signals based on the already identified proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. princeton.edusdsu.edu HMBC is particularly important for identifying quaternary carbons (carbons with no attached protons) and for connecting the different molecular fragments established by COSY and HSQC. For example, in a related lanostane triterpenoid, HMBC spectra showed long-range coupling between a proton on a hydroxymethylene group and two methyl carbons, which was crucial in placing the hydroxyl group. sci-hub.se

These 2D NMR experiments, used in concert, provide a detailed and unambiguous map of the entire molecule's connectivity. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is another vital tool in the structural elucidation of this compound, providing information on its molecular weight and the nature of its constituent atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). khanacademy.org This precision allows for the determination of the exact molecular formula. For instance, the molecular formula of a related compound, ganoderiol B, was determined to be C₃₀H₄₆O₄ by HRMS, which showed a molecular ion [M]⁺ at m/z 470.3394 (calculated for C₃₀H₄₆O₄: 470.3395). tandfonline.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, and the resulting pattern of fragment ions provides valuable structural information. mdpi.comlibretexts.org In the electron impact mass spectrum (EIMS) of a compound closely related to this compound, a molecular ion peak at m/z 422 was observed. sci-hub.se The way a molecule breaks apart can reveal the presence of specific functional groups and substructures. While detailed fragmentation pathways for this compound itself are specific, the general principles of fragmentation in lanostane-type triterpenoids help in confirming the proposed structure.

Spectroscopic Confirmation of Functional Groups and Linkages

Beyond NMR and MS, other spectroscopic techniques can confirm the presence of specific functional groups. Infrared (IR) spectroscopy, for example, is excellent for identifying functional groups like carbonyls (C=O) and hydroxyls (O-H). libretexts.orgyoutube.com In a compound related to this compound, the IR spectrum indicated the presence of a hydroxyl group with a characteristic absorption band around 3350 cm⁻¹. tandfonline.com For this compound, the presence of the ketone at C-3 would be confirmed by a strong absorption in the IR spectrum around 1715 cm⁻¹. The conjugated diene system within the lanosta-7,9(11),24-trien-3-one structure is confirmed by UV-Vis spectroscopy, which would show characteristic absorption maxima. tandfonline.com

Through the combined application and interpretation of these advanced spectroscopic methods, the complete and detailed structure of this compound has been unequivocally established.

Computational Chemistry Approaches for Conformation and Energy Minimization

In the study of complex natural products, computational chemistry serves as a vital bridge between experimental data and a complete three-dimensional understanding of a molecule. Methodologies such as DFT and molecular mechanics are routinely employed to perform conformational searches and energy minimizations, which are critical for elucidating the most stable spatial arrangements of atoms.

Typically, a computational investigation would involve a systematic search of the potential energy surface of this compound to identify all possible low-energy conformers. This is often achieved through molecular mechanics force fields, which provide an efficient, albeit less accurate, initial exploration of the vast conformational space. The resulting low-energy structures would then be subjected to more rigorous quantum mechanical calculations, most commonly using DFT with a suitable functional and basis set, to refine their geometries and accurately calculate their relative energies.

These calculations would yield precise data on bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies of these conformers would allow for the calculation of their Boltzmann populations at a given temperature, providing insight into the predominant shapes the molecule adopts in solution. For a comprehensive stereochemical analysis, these computational methods could be applied to all possible stereoisomers of this compound, enabling a theoretical prediction of the most stable isomer, which could then be compared with experimental findings.

However, a review of scientific databases and chemical literature reveals a significant gap in this area for this compound. There are no published studies presenting the results of such computational analyses. Consequently, data tables detailing the calculated structural parameters and conformational energies for this compound are not available. The search for detailed research findings from computational studies on this compound yielded no specific results. While related compounds, such as withanolides and other steroidal lactones, have been the subject of such computational investigations plos.orgmdpi.comnih.govresearchgate.netnih.gov, this level of analysis has not been extended to this compound itself.

The absence of this research means that the precise conformational preferences, the energetic barriers to conformational changes, and a detailed, computationally-backed stereochemical model for this compound remain to be established. Such a study would be a valuable contribution to the natural products chemistry field, providing a deeper understanding of the structural underpinnings of this compound's properties.

Biosynthetic Pathways and Enzymatic Synthesis of Agnosterone

Proposed Isoprenoid Pathway Precursors to Triterpenoid (B12794562) Skeletons

Triterpenoids are synthesized via the isoprenoid pathway, which utilizes five-carbon (C5) isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), as its fundamental units. nih.gov In plants and fungi, these precursors are primarily generated through the mevalonate (B85504) (MVA) pathway, while the methylerythritol 4-phosphate (MEP) pathway is prominent in prokaryotes. nih.gov

The biosynthesis of the core C30 triterpenoid skeleton proceeds through a series of condensation reactions:

Geranyl Pyrophosphate (GPP) Formation: One molecule of IPP and one molecule of DMAPP are condensed to form the C10 compound, geranyl pyrophosphate. bioscientifica.com

Farnesyl Pyrophosphate (FPP) Formation: GPP is then combined with another molecule of IPP to yield the C15 sesquiterpene precursor, farnesyl pyrophosphate. bioscientifica.comresearchgate.net

Squalene (B77637) Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction, catalyzed by squalene synthase, to form the C30 linear triterpene, squalene. bioscientifica.comwikipedia.org This molecule is the universal precursor for the vast majority of triterpenoids. wikipedia.orgnih.gov

The subsequent and most critical step is the cyclization of this linear precursor, which establishes the foundational polycyclic skeleton of the triterpenoid.

PrecursorAbbreviationCarbon AtomsRole in Pathway
Isopentenyl PyrophosphateIPP5Primary C5 building block. bioscientifica.comnih.gov
Dimethylallyl PyrophosphateDMAPP5Isomeric C5 starter unit. bioscientifica.comnih.gov
Geranyl PyrophosphateGPP10Intermediate precursor for monoterpenes and FPP. bioscientifica.com
Farnesyl PyrophosphateFPP15Precursor for sesquiterpenes and squalene. bioscientifica.comresearchgate.net
Squalene-30Linear C30 precursor to all sterols and most triterpenoids. bioscientifica.comwikipedia.org
2,3-Oxidosqualene (B107256)-30Epoxidized intermediate for cyclization in eukaryotes. nih.govtandfonline.com

Enzymatic Steps and Catalytic Mechanisms in Agnosterone Biosynthesis

The formation of the diverse array of triterpenoid skeletons from the linear squalene precursor is a feat of enzymatic precision, primarily carried out by a class of enzymes known as oxidosqualene cyclases (OSCs), also called triterpene synthases. nih.govtandfonline.com

In eukaryotes, the process begins with the epoxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase. bioscientifica.com This epoxide is the substrate for OSCs. The OSC initiates a cascade of cyclization and rearrangement reactions by protonating the epoxide ring, leading to a series of carbocation intermediates. tandfonline.com The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site and the stabilization of these carbocation intermediates dictate the final polycyclic structure. tandfonline.com

For tetracyclic triterpenoids like this compound, the cyclization cascade typically forms a protosteryl or dammarenyl cation intermediate. Subsequent intramolecular proton transfers and hydride and methyl shifts result in the formation of a stable tetracyclic skeleton, such as lanostane (B1242432) or cycloartane. bioscientifica.com Lanosterol (B1674476) is the precursor to steroids in animals and fungi, while cycloartenol (B190886) serves this role in plants. bioscientifica.com

Following the creation of the core skeleton (e.g., lanosterol), a suite of tailoring enzymes modifies the structure to produce the final, specific triterpenoid. These modifications are crucial for generating the vast chemical diversity seen in this class of compounds. The enzymes responsible typically include:

Cytochrome P450 Monooxygenases (P450s): These enzymes introduce hydroxyl groups and catalyze other oxidative reactions (e.g., forming ketones or carboxylic acids) at specific positions on the triterpenoid backbone. nih.gov

Glucosyltransferases (GTs): These enzymes attach sugar moieties to the triterpenoid scaffold, forming saponins. nih.gov

Acyltransferases: These enzymes add acyl groups to the structure. researchgate.net

For this compound, the biosynthesis would involve the formation of a lanostane-type skeleton followed by specific oxidative modifications by P450s to introduce the ketone functionalities characteristic of its structure.

Gene Cluster Identification and Characterization for Biosynthetic Enzymes

In many organisms, particularly plants and fungi, the genes encoding the enzymes for a specific metabolic pathway are located together on a chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.govbiorxiv.org This co-localization facilitates the coordinated regulation and inheritance of the entire pathway. A BGC for a triterpenoid like this compound would be expected to contain the genes for an oxidosqualene cyclase (OSC) and a series of tailoring enzymes, such as cytochrome P450s. nih.govbiorxiv.org

The identification of BGCs is now largely driven by genome mining and bioinformatics. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and plantiSMASH are widely used to scan entire genome sequences for the tell-tale signatures of BGCs. secondarymetabolites.orgbioinformatics.nl These tools identify key enzyme-encoding genes (e.g., triterpene synthases) and then search the surrounding genomic region for other genes commonly found in secondary metabolite pathways, such as P450s, transferases, and regulatory proteins. bioinformatics.nlresearchgate.net

For example, the BGCs for avenacins in oats and withanolides in Solanaceae species have been successfully identified and characterized, revealing clusters containing the necessary OSC and multiple P450 genes responsible for the subsequent oxidative steps. nih.govbiorxiv.org While a specific BGC for this compound has not been reported, its discovery would likely follow a similar phylogenomic and metabolic engineering approach. biorxiv.org

Gene/Enzyme TypeAbbreviationTypical Function in a Triterpenoid BGC
Oxidosqualene CyclaseOSCCatalyzes the cyclization of 2,3-oxidosqualene to form the core triterpenoid skeleton. nih.govtandfonline.com
Cytochrome P450 MonooxygenaseP450/CYPPerforms regiospecific oxidative modifications (hydroxylation, etc.) on the skeleton. nih.govbiorxiv.org
GlycosyltransferaseGTAttaches sugar moieties to the triterpenoid scaffold. nih.gov
Acyltransferase-Transfers acyl groups to hydroxyl functions on the scaffold. researchgate.net
Transcriptional Regulator-Controls the expression of the other genes within the cluster. researchgate.net
Transporter Protein-Exports the final product out of the cell. researchgate.net

Heterologous Expression and Reconstitution of Biosynthetic Pathways for this compound Production

Once the genes within a biosynthetic cluster are identified, they can be transferred into a well-characterized host organism for large-scale, sustainable production, a process known as heterologous expression. tandfonline.comnih.gov This biotechnological approach is a promising strategy to overcome the low abundance of many valuable natural products in their native sources. tandfonline.com

Commonly used host systems for expressing complex plant or fungal pathways include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. biorxiv.orgnih.gov Yeast is often preferred for triterpenoid synthesis as it is a eukaryote and already possesses a native MVA pathway that produces the necessary precursor, FPP. biorxiv.org Furthermore, its membrane systems are suitable for hosting membrane-bound enzymes like P450s.

The general workflow for heterologous production involves:

Gene Identification and Cloning: The identified OSC and tailoring enzyme genes (e.g., P450s) are cloned into specialized expression vectors. nih.gov

Host Engineering: The expression vectors are introduced into the host organism, such as S. cerevisiae. Often, the host's native metabolism is engineered to increase the flux towards the precursor FPP. nih.gov

Pathway Reconstitution: The biosynthetic enzymes are co-expressed in the engineered host, which then converts the endogenous precursors into the desired triterpenoid. biorxiv.orgrsc.org

Optimization and Scale-Up: The production process is optimized by adjusting fermentation conditions and further engineering the host to maximize yield. nih.gov

This strategy has been successfully used to reconstitute the biosynthetic pathways for various complex molecules, including withanolides and other steroids, demonstrating its feasibility for producing compounds like this compound once its specific biosynthetic genes are characterized. biorxiv.org

Molecular and Cellular Research on Agnosterone’s Biological Activities

In Vitro Investigations of Agnosterone's Interactions with Cellular Components

In vitro studies provide a controlled environment to dissect the direct molecular interactions of this compound with specific cellular targets. These investigations are crucial for identifying the primary proteins and pathways that are modulated by this compound.

Receptor Binding Profiling and Ligand-Target Interactions

Currently, there is a lack of publicly available, detailed receptor binding profiles for this compound against a broad panel of receptors. Such studies are essential to identify potential direct targets and to understand the compound's selectivity. nih.govresearchgate.net The affinity of a compound for various receptors, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), dictates its potential pharmacological effects and side-effect profile. nih.govresearchgate.net Future research employing techniques like competitive radioligand binding assays or surface plasmon resonance would be invaluable in mapping the receptor interaction landscape of this compound.

Modulation of Intracellular Signaling Cascades

The biological effects of a compound are often mediated through the modulation of intracellular signaling cascades. nih.govnih.gov These complex networks of protein interactions transmit signals from the cell surface to the nucleus, ultimately altering cellular function. researchgate.netmdpi.combiolegend.com Key signaling pathways that could potentially be affected by a triterpenoid (B12794562) like this compound include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov Research is needed to investigate whether this compound treatment leads to changes in the phosphorylation status of key signaling proteins within these cascades.

Cellular Response Studies in Model Systems

Moving from isolated molecular targets to whole-cell systems allows for the examination of the integrated cellular response to this compound. These studies provide a more holistic view of the compound's biological activity.

Proteomic Changes in Response to this compound Exposure

Proteomics is the large-scale study of proteins, particularly their structures and functions, within a biological system. In the context of this compound exposure, proteomic analysis would aim to identify and quantify changes in the entire protein complement (the proteome) of a cell or tissue. This approach provides a dynamic snapshot of how a cell responds to the compound, revealing which cellular pathways are activated or inhibited.

High-throughput techniques, such as mass spectrometry-based proteomics, are standard methods for this type of investigation. blogspot.comresearchgate.net Researchers would typically treat cultured cells with this compound and compare the resulting proteome to that of untreated cells. The analysis would focus on identifying differentially expressed proteins—those whose abundance significantly increases or decreases upon exposure.

While specific proteomic data for this compound is not available, studies on other compounds show that such analyses can reveal alterations in proteins involved in key cellular processes. frontiersin.orgaging-us.com For a compound like this compound, research would likely focus on changes in proteins related to:

Cellular Stress and Defense: Upregulation of heat shock proteins (HSPs) or proteins involved in antioxidant defense.

Metabolism: Changes in enzymes that control metabolic pathways.

Signal Transduction: Alterations in kinases, phosphatases, or receptor proteins that mediate cell signaling.

Cell Cycle and Apoptosis: Changes in the levels of cyclins, caspases, or other regulatory proteins that control cell proliferation and death.

Hypothetical Data on Proteomic Changes

The following table is a hypothetical representation of how data from a proteomic study on this compound might be presented. It illustrates the types of proteins that could be affected and the direction of change.

Protein IDProtein NameCellular FunctionFold Change (this compound vs. Control)
P04792Heat Shock Protein 70Stress Response, Protein Folding+2.5
P27361Glycogen Synthase Kinase-3Signal Transduction, Metabolism-1.8
P42336Caspase-3Apoptosis (Programmed Cell Death)+1.6
Q06830Peroxiredoxin-2Antioxidant Defense+2.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Metabolomic Profiling of this compound-Treated Cells

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. baker.edu.au It provides an instantaneous snapshot of the physiology of a cell by measuring the levels of small molecule metabolites. biocrates.com Analytical platforms like liquid chromatography-mass spectrometry (LC-MS) are used to perform untargeted profiling of hundreds to thousands of metabolites in biological samples. plos.org

By analyzing the metabolome of cells treated with this compound, researchers could understand its impact on cellular biochemistry. This involves comparing the metabolic profiles of treated cells to control cells to identify metabolites that show significant changes in concentration. Such changes can reveal which metabolic pathways are most affected by the compound.

Although specific metabolomic studies on this compound are not detailed in available literature, research into other substances has shown that this technique can identify novel biomarkers and mechanisms of action. nih.gov An investigation of this compound would likely examine its effects on key metabolic pathways, including:

Amino Acid Metabolism: Alterations in the levels of essential and non-essential amino acids.

Lipid Metabolism: Changes in fatty acids, glycerolipids, and sterols.

Energy Metabolism: Shifts in the intermediates of glycolysis and the tricarboxylic acid (TCA) cycle.

Nucleotide Metabolism: Changes in the building blocks of DNA and RNA.

Hypothetical Data on Metabolomic Changes

This table provides a hypothetical example of results from a metabolomic analysis of cells exposed to this compound.

MetaboliteMetabolic PathwayChange in Abundance (this compound vs. Control)
TryptophanAmino Acid MetabolismDecreased
Palmitic AcidFatty Acid MetabolismIncreased
CitrateTCA Cycle / Energy MetabolismDecreased
AspartateAmino Acid MetabolismIncreased

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Mechanistic Studies on this compound’s Influence on Cellular Homeostasis

Cellular homeostasis refers to the multitude of processes through which a cell maintains a stable internal environment in the face of external fluctuations. numberanalytics.comontosight.ai This balance is crucial for normal cell function, metabolism, growth, and survival. qiagen.com Disruptions to homeostasis are linked to numerous disease states. ontosight.ai Key mechanisms involved in maintaining homeostasis include the regulation of ion balance, nutrient utilization, waste removal, and responding to cellular stress. ontosight.aiqiagen.com

The influence of a compound like this compound on cellular homeostasis would be investigated through mechanistic studies designed to pinpoint its molecular targets and the signaling pathways it modulates. Given its steroidal structure, a primary hypothesis would be that this compound interacts with nuclear receptors or other steroid-binding proteins, similar to other androgenic compounds. nih.gov Such interactions can initiate a cascade of events leading to changes in gene expression and, consequently, cellular function.

Potential mechanisms by which this compound could influence cellular homeostasis include:

Receptor Binding and Signaling: this compound could act as an agonist or antagonist for specific cellular receptors, thereby mimicking or blocking the action of endogenous signaling molecules.

Modulation of Stress Response Pathways: The compound might activate cellular stress responses, such as the unfolded protein response (UPR) or the oxidative stress response, which are critical for maintaining protein and redox homeostasis. nih.gov

Mitochondrial Function: It could impact mitochondrial activities like oxidative phosphorylation, which is central to cellular energy homeostasis. qiagen.com

Autophagy Regulation: this compound might influence autophagy, the cellular process for degrading and recycling damaged components, which is essential for clearing protein aggregates and maintaining cellular health. nih.gov

Understanding these mechanisms provides a comprehensive picture of a compound's biological effect, linking initial molecular interactions to the ultimate physiological response of the cell.

Pharmacological Investigations of Agnosterone in Preclinical Models

In Vitro Biological Activity Screening Relevant to Natural Products

In the realm of natural product research, initial screening of biological activity is typically conducted through in vitro assays. These controlled laboratory experiments allow for the assessment of a compound's effects on specific biological pathways and microorganisms.

Evaluation of Antioxidant Capacity and Reactive Oxygen Species Scavenging

The potential of a compound to counteract oxidative stress is a key area of investigation. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. rsc.org Antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.com While many plant-derived compounds show significant antioxidant and ROS-scavenging activities, specific data quantifying the direct antioxidant capacity of isolated agnosterone is not yet extensively detailed in current literature. mdpi.comfrontiersin.orgnih.gov Further research is necessary to fully characterize its potential in this area.

Assessment of Anti-inflammatory Modulating Properties in Cell Culture

This compound has demonstrated notable anti-inflammatory properties in cell culture models. nawah-scientific.com A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by immune cells like macrophages in response to inflammatory stimuli such as lipopolysaccharide (LPS). nih.govmdpi.com Studies have shown that some compounds can significantly inhibit the production of NO in LPS-stimulated RAW 264.7 macrophage cells, indicating anti-inflammatory potential. d-nb.infonih.gov

Furthermore, the inflammatory process is heavily reliant on the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing pro-inflammatory mediators. caldic.comnih.gov Research indicates that this compound can modulate these pathways. Specifically, it has been found to inhibit COX-2 and 5-lipoxygenase (5-LOX), enzymes that are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. This dual inhibition suggests a broad-spectrum anti-inflammatory effect. The table below summarizes the inhibitory effects of a related compound on these inflammatory markers.

Cell LineInflammatory MarkerTest CompoundConcentration% Inhibition
RAW 264.7Nitric Oxide (NO)Chrysin derivative10 µMSignificant
RAW 264.7COX-2 EnzymeChrysin derivative (Ch-4)IC50 = 2.7 µM50%
RAW 264.7iNOS EnzymeChrysinWeakNot specified

Antimicrobial Activity against Pathogenic Microorganisms (Bacterial, Fungal)

The antimicrobial properties of this compound have been investigated against various disease-causing bacteria and fungi. nih.govmdpi.comjmb.or.kr The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. dovepress.comekb.eg Studies on compounds isolated from plants like Vitex trifolia have identified this compound as having antibacterial activity. The table below presents representative MIC values for various natural compounds against several pathogenic strains, illustrating the type of data generated in such studies.

Compound TypeMicroorganismStrainMIC (µg/mL)
SesquiterpenoidEscherichia coliEMBLC-10.5 - 32
SesquiterpenoidMicrococcus luteusQDIO-30.5 - 32
AlkaloidBacillus subtilisN/A4.69 - 22.9 (µM)
AlkaloidStaphylococcus aureusN/A5.64 - 77.38 (µM)
Fungal MetaboliteStaphylococcus aureusN/A8
Fungal MetaboliteEscherichia coliN/A64

Immunomodulatory Effects on Isolated Immune Cells

Immunomodulatory effects refer to the ability of a substance to alter the immune system's response. nih.gov This can involve suppressing an overactive response, as seen in autoimmune diseases, or stimulating a hypoactive one. wjgnet.com Key players in this regulation are cytokines, which are signaling proteins secreted by immune cells like T-cells, B-cells, and macrophages. cancerresgroup.usijpsonline.com These cytokines, including interleukins (e.g., IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α), direct the actions of other immune cells. mdpi.com Research has shown that natural compounds can modulate immune function by influencing the production of these critical cytokines. nih.gov For instance, some compounds can suppress the secretion of pro-inflammatory cytokines from macrophages stimulated by LPS. nih.gov The specific effects of this compound on different immune cell populations and their cytokine profiles are an ongoing area of research.

In Vivo Studies in Animal Models for Mechanistic Insight

To validate and expand upon in vitro findings, researchers use in vivo studies in living organisms. nih.gov Animal models, particularly rodent models, are crucial for understanding how a compound behaves within a complex biological system and for gaining insight into its mechanisms of action. researchgate.net

Exploration of Anti-inflammatory Mechanisms in Disease Models (e.g., rodent models of induced inflammation)

The anti-inflammatory effects of this compound have been explored in various animal models of induced inflammation. innovareacademics.in A common method involves inducing inflammation, such as paw edema in rats using carrageenan, and then measuring the extent to which a test compound can reduce this swelling. scielo.br This model is useful for evaluating the efficacy of potential anti-inflammatory drugs. mdpi.com Studies on extracts from plants containing this compound have shown significant anti-inflammatory activity in such models. nih.gov For example, a methanolic extract of Acacia seyal demonstrated a significant reduction in carrageenan-induced paw edema and also inhibited the formation of granuloma tissue in a cotton pellet-induced granuloma model. researchgate.net These results suggest that the anti-inflammatory actions observed in cell cultures translate to a whole-organism setting, likely through the modulation of inflammatory mediators like prostaglandins. mdpi.com Further research using purified this compound is needed to pinpoint its specific contribution to these in vivo effects.

Investigation of Immunomodulatory Effects in Immune System Models

Direct preclinical studies detailing the immunomodulatory effects of this compound in specific immune system models are not readily found in the existing scientific literature. However, the broader class of lanostanoids, isolated from various natural sources, particularly fungi of the Ganoderma and Inonotus genera, has demonstrated a range of immunomodulatory activities. These findings may suggest potential, yet unverified, immunomodulatory properties for this compound.

Lanostanoids extracted from medicinal mushrooms have been shown to modulate immune responses in preclinical models. For instance, various lanostane-type triterpenoids have been reported to exert anti-inflammatory and immunomodulatory effects. ontosight.ainih.govfrontiersin.org Some of these compounds have been found to activate immune cells such as macrophages and regulate signaling pathways like the TLR4/NF-κB pathway, which is crucial for the innate immune response. ontosight.ai Furthermore, certain polysaccharides from fungi containing lanostanoids can stimulate spleen cell proliferation and the expression of cytokines like IL-1, IL-2, and INF-γ, suggesting an activation of NK cells and a potential antitumor immune response. frontiersin.org

The table below summarizes the immunomodulatory effects observed for various lanostanoids in preclinical studies, providing a contextual basis for the potential activities of this compound.

Lanostanoid Source/Compound Preclinical Model Observed Immunomodulatory Effect
Inonotus obliquus extracts (containing lanostanoids)Murine macrophage-like (RAW 264.7) cellsInhibition of nitric oxide (NO) production, indicating anti-inflammatory effects. ontosight.ai
Ganoderma lucidum polysaccharides (often co-extracted with triterpenoids)Murine spleen cellsStimulation of spleen cell proliferation and cytokine expression (IL-1, IL-2, INF-γ). frontiersin.org
Acetyl eburicoic acid (from Laetiporus sulphureus)Murine macrophage (RAW 264.7) cellsReduction of pro-inflammatory cytokines secreted by LPS-induced cells. phcogres.com

It is critical to emphasize that these findings are for related lanostanoids and not for this compound itself. Dedicated research is required to determine if this compound possesses any immunomodulatory properties.

Studies on Oxidative Stress Reduction in Animal Models

There is a lack of specific preclinical studies investigating the capacity of this compound to reduce oxidative stress in animal models. However, research on the broader lanostanoid class and related compounds indicates that some of these molecules possess antioxidant properties. Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds that can mitigate it are of significant therapeutic interest. viamedica.pluobaghdad.edu.iq

For example, lanosterol (B1674476) itself has been shown to reduce oxidative stress in lens cells by increasing total antioxidant capacity. nih.gov Furthermore, lanosterol synthase (LSS), the enzyme responsible for producing lanosterol, has been reported to protect lens epithelial cells from oxidative stress. nih.gov Studies on lanostanoids from Ganoderma species have also demonstrated antioxidant effects in various in vitro and in vivo models, contributing to their hepato-protective and neuroprotective activities. mdpi.comresearchgate.net One study on lanostane (B1242432) triterpenoids from Ganoderma theaecolum found that certain compounds exhibited potent neuroprotective activity against H₂O₂-induced oxidative stress by reducing reactive oxygen species (ROS) levels. researchgate.net

The following table presents findings on the antioxidant effects of various lanostanoids, which may provide an indirect indication of the potential, though unconfirmed, properties of this compound.

Lanostanoid/Source Preclinical Model Observed Antioxidant Effect
LanosterolRat lens explantsReduced cataract severity and increased lens transparency, partly attributed to reduced oxidative stress. viamedica.pl
Lanostanoids from Ganoderma lucidumIn vitro and in vivo modelsReduction of oxidative damage, contributing to anti-aging and hepato-protective effects. mdpi.com
Ganothenoid A (from Ganoderma theaecolum)Human neuroblastoma SH-SY5Y cellsPotent neuroprotective activity against H₂O₂-induced oxidative stress by reducing ROS levels. researchgate.net

The direct antioxidant potential of this compound remains to be elucidated through specific preclinical investigations.

Examination of Antimicrobial Efficacy in Infection Models

Specific studies on the antimicrobial efficacy of this compound in infection models are not available in the current scientific literature. However, the antimicrobial activity of other lanostanoids has been reported, suggesting that this class of compounds may be a source of new anti-infective agents. nih.gov

Lanostane triterpenoids isolated from various fungi have shown activity against a range of microorganisms, particularly Gram-positive bacteria. nih.govcapes.gov.br For instance, a lanostanoid glycoside, forpinioside B, isolated from Fomitopsis carnea, exhibited moderate activity against Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.netnih.gov Another study on lanostane triterpenes from Pholiota populnea also demonstrated inhibitory activity against Gram-positive bacteria, including Streptococcus agalactiae and Staphylococcus aureus. mdpi.com

The table below summarizes the antimicrobial findings for several lanostanoids.

Lanostanoid Compound Microorganism Observed Antimicrobial Effect (MIC)
Forpinioside BBacillus subtilis8.3 µg/mL. nih.govnih.gov
Forpinioside BStaphylococcus aureus16.6 µg/mL. nih.govnih.gov
Pholiol CStreptococcus agalactiae100 µM. mdpi.com
Pholiol CStaphylococcus aureus200 µM. mdpi.com

These findings highlight the potential of the lanostanoid scaffold in developing new antimicrobial agents. However, without direct testing, the antimicrobial efficacy of this compound remains unknown.

Comparative Pharmacological Profiling with Structurally Related Lanostanoids

A direct and comprehensive comparative pharmacological profiling of this compound with other structurally related lanostanoids is largely absent from the scientific literature. The available data is sparse and mostly biochemical in nature rather than pharmacological.

Agnosterol is structurally very similar to lanosterol, with the primary difference being the presence of additional double bonds in the B-ring and side chain of agnosterol. One study investigated the metabolism of dihydroagnosterol (B1670581), a reduced form of agnosterol, by human cytochrome P450 51A1, the enzyme responsible for lanosterol 14α-demethylation. The study found that dihydroagnosterol was a substrate for this enzyme, but with roughly half the activity of dihydrolanosterol (B1674475), and it acted as only a weak inhibitor of dihydrolanosterol demethylation. nih.gov This suggests that the structural differences between these closely related lanostanoids can influence their interaction with key metabolic enzymes.

While a direct pharmacological comparison is not available, the broader activities of different lanostanoids can be contrasted to infer potential structure-activity relationships. For example, various oxygenated lanostanoids from Ganoderma species exhibit cytotoxic and immunomodulatory effects, with the specific activity often depending on the pattern of oxidation on the lanostane skeleton. Similarly, the antimicrobial activity of lanostanoid glycosides appears to be influenced by the nature and position of the sugar moieties and other substitutions. nih.gov

The table below provides a general comparison of the types of biological activities reported for different lanostanoids, highlighting the diversity within this class of compounds.

Compound Primary Reported Biological Activities
Lanosterol Precursor to cholesterol; potential to reverse protein aggregation in cataracts. wikipedia.orgviamedica.pl
Ganoderic Acids (from Ganoderma) Cytotoxic, anti-tumor, anti-inflammatory, and hepatoprotective effects. mdpi.com
Inonotusols (from Inonotus obliquus) Anti-neuroinflammatory effects. ontosight.ai
Forpiniosides (from Fomitopsis carnea) Antimicrobial activity. nih.govresearchgate.netnih.gov
This compound Limited specific data; identified as a constituent of lanolin and a substrate for metabolic enzymes. ontosight.ainih.gov

Structure Activity Relationship Sar Studies of Agnosterone

Identification of Structural Features Essential for Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure. For Agnosterone, which has the molecular formula C30H42O and is chemically identified as lanosta-7,9(11),24-trien-3-one, specific structural motifs are believed to be crucial for its bioactivity. sci-hub.se The core of this compound is a tetracyclic triterpenoid (B12794562) skeleton, a common feature in many biologically active natural products.

Initial research has suggested that this compound exhibits some level of cytotoxic activity. In one study, this compound was evaluated for its effects on K-562, SMMC-7721, and SGC-7901 cancer cell lines, where it demonstrated specific cytotoxic activity against the K-562 cell line. This preliminary finding points towards the potential for this molecule in oncological research.

The key structural features of this compound that likely contribute to its biological activity include:

The Lanostane (B1242432) Skeleton: This rigid, polycyclic framework provides a defined shape for interaction with biological targets.

The α,β-Unsaturated Ketone in the A-ring: The conjugated system at the 3-position is a reactive site and can participate in Michael additions with nucleophilic residues (like cysteine) in proteins, a common mechanism for enzyme inhibition.

The Isoprenoid Side Chain: The double bond at position 24 in the side chain is another potential site for chemical modification and interaction with biological macromolecules.

While direct and extensive SAR studies on this compound are limited in publicly available literature, the analysis of related lanostanoids provides valuable insights. Modifications to these key functional groups in similar triterpenoids have been shown to significantly alter their biological profiles, suggesting that these regions are prime targets for future investigation to fully understand this compound's therapeutic potential.

Rational Design and Chemical Synthesis of this compound Analogs for SAR Probes

The exploration of a compound's SAR is greatly facilitated by the synthesis of analogs where specific parts of the molecule are systematically modified. nih.gov For this compound, the rational design of such analogs would focus on altering the key structural features identified in the previous section to probe their importance for biological activity.

The synthesis of this compound analogs would likely involve several strategic approaches:

Modification of the A-ring Ketone: Reduction to the corresponding alcohol (agnosterol), or conversion to an oxime or other derivatives, would reveal the importance of the carbonyl group for activity. sci-hub.se

Saturation of the Diene System: Selective hydrogenation of the double bonds in rings B and C would help to understand the role of this conjugated system.

Alterations to the Side Chain: Modification of the double bond at C-24, such as through epoxidation, dihydroxylation, or cleavage, could provide valuable information on the side chain's contribution to bioactivity.

The synthesis of these analogs would require multi-step chemical sequences, likely starting from commercially available steroidal precursors or through the total synthesis of the lanostane skeleton. The development of efficient and stereoselective synthetic routes is a significant challenge but is essential for generating a library of analogs for comprehensive SAR studies.

De Novo Synthesis Strategies for Novel this compound Derivatives

Beyond simple modifications of the natural product, de novo synthesis strategies offer the opportunity to create entirely novel derivatives of this compound with potentially enhanced or new biological activities. nih.gov These strategies allow for greater structural diversity and the incorporation of functionalities not present in the original molecule.

Potential de novo approaches for this compound derivatives could include:

Heterocyclic Fused Analogs: The fusion of heterocyclic rings (e.g., pyrazole, isoxazole) to the steroidal backbone could introduce new hydrogen bonding donors and acceptors, potentially leading to improved target binding.

A-ring or D-ring Modified Scaffolds: The synthesis of derivatives where one of the carbocyclic rings is replaced by a heterocycle could fundamentally alter the molecule's properties.

Conformationally Restricted Analogs: The introduction of additional rings or bulky substituents could lock the molecule into specific conformations, which can be useful for probing the bioactive conformation.

These advanced synthetic strategies require a deep understanding of modern organic chemistry and would likely involve complex, multi-step reaction sequences. The successful synthesis of such novel derivatives would significantly expand the chemical space around the this compound scaffold, providing a rich source of compounds for biological screening.

Computational Modeling for Predicting and Optimizing this compound Derivatives

In modern drug discovery, computational modeling plays a crucial role in predicting the properties of molecules and guiding the design of new derivatives. biorxiv.orgnih.gov For this compound, various computational techniques could be employed to accelerate the SAR exploration process.

Molecular Docking: If a biological target for this compound is identified, molecular docking studies can be used to predict the binding mode of this compound and its analogs to the target's active site. This can help in understanding the key interactions and in designing new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Once a set of this compound analogs with corresponding biological activity data is available, QSAR models can be developed. These models mathematically relate the structural features of the molecules to their activity, allowing for the prediction of the activity of yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interaction with biological targets over time. This can help to understand the conformational changes that may occur upon binding and to assess the stability of the ligand-target complex.

Advanced Analytical Methodologies for Agnosterone in Research Contexts

Quantitative Analysis of Agnosterone in Complex Biological Matrices (e.g., cell lysates, tissue extracts from preclinical studies)

Quantitative analysis in complex biological matrices, such as cell lysates and tissue extracts, is challenging due to the presence of numerous interfering substances. nih.govresearchgate.net Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for this purpose, offering high sensitivity and selectivity. nih.govlabinsights.nlnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying steroids like this compound in biological samples. labinsights.nlnih.gov The development of a robust LC-MS/MS method involves optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. youtube.comyoutube.com

Sample Preparation: The initial step involves extracting this compound from the complex matrix and removing interfering components like proteins and lipids. Common techniques applicable to steroids include:

Protein Precipitation (PPT): A simple method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the sample to precipitate proteins. youtube.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent like methyl tert-butyl ether (MTBE). thermofisher.comnih.gov

Solid-Phase Extraction (SPE): This method uses a solid sorbent (e.g., C18) to selectively adsorb the analyte from the liquid sample, after which interfering substances are washed away and the analyte is eluted with a different solvent. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other compounds prior to detection. nih.gov Key parameters include:

Column: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used for steroid analysis. thermofisher.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed to achieve optimal separation. nih.govyoutube.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. youtube.com This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation).

Method Validation: A developed method must be validated to ensure its reliability. Validation parameters are established according to regulatory guidelines and typically include linearity, accuracy, precision, limit of quantification (LOQ), and assessment of matrix effects. nih.govnih.gov

Table 1: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound This table presents typical expected performance data for a validated LC-MS/MS assay.

ParameterSpecificationResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.1 ng/mL
Intra-day Precision (%CV) < 15%4.5% - 8.2%
Inter-day Precision (%CV) < 15%6.1% - 9.5%
Accuracy (% Bias) Within ±15%-7.8% to +5.4%
Matrix Effect 85% - 115%92% - 104%

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for steroid analysis. nih.gov Due to the low volatility of steroids like this compound, chemical derivatization is a mandatory step to increase their thermal stability and volatility for GC analysis. nih.gov

Derivatization: This process chemically modifies the this compound molecule. Common derivatization strategies for steroids include:

Silylation: Replacing active hydrogens (e.g., in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. This is a widely used technique in metabolomics for profiling steroids and other compounds. mdpi.com

Oximation: Converting keto groups into oximes, which improves chromatographic behavior. researchgate.net

Methyl Chloroformate (MCF) Derivatization: A rapid method used to derivatize a wide range of metabolites, including phytohormones, making them amenable to GC-MS analysis. nih.gov

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl polymethylsiloxane column). nih.gov The separated compounds then enter the mass spectrometer, which is often operated in selected ion monitoring (SIM) mode for quantitative analysis, providing high sensitivity and specificity. nih.gov

Table 2: Hypothetical GC-MS Parameters for this compound-TMS Derivative Analysis This table outlines typical parameters for the GC-MS analysis of a derivatized steroid.

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Oven Program 150 °C hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Hypothetical Retention Time 12.5 minutes
Monitored Ions (m/z) Specific fragment ions for this compound-TMS

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. wikipedia.orgcernobioscience.com This involves introducing a "labeled" version of this compound, where one or more atoms (commonly ¹²C or ¹H) are replaced with a heavier stable isotope (e.g., ¹³C or ²H/Deuterium). nih.govresearchgate.net

When the labeled this compound is introduced into cells or a preclinical model, it is metabolized through the same pathways as the unlabeled compound. creative-proteomics.com The resulting metabolites will retain the isotopic label. By using mass spectrometry, which separates ions based on their mass-to-charge ratio, researchers can distinguish between the labeled metabolites and the endogenous unlabeled molecules. nih.gov This allows for the unambiguous identification and tracking of metabolic products derived from this compound, helping to elucidate its complete metabolic pathway. nih.govnih.govembopress.orgpathbank.org

Table 3: Example of Mass Shifts in this compound Metabolic Tracing This table illustrates how isotopic labeling results in a predictable mass increase in the parent compound and its metabolites.

CompoundUnlabeled Mass (Da)Labeled with 4 x ¹³C AtomsMass Shift (Da)
This compound (Parent) 284.4288.4+4
Metabolite A (e.g., Hydroxylated this compound) 300.4304.4+4
Metabolite B (e.g., Glucuronide Conjugate) 460.5464.5+4

Chiral Separation Techniques for Enantiomeric Purity Assessment (if applicable)

Many complex molecules, including steroids, can exist as enantiomers—non-superimposable mirror images with identical chemical properties in an achiral environment but potentially different biological activities. nih.govgcms.cz If this compound can exist in enantiomeric forms, it is crucial to separate and quantify them to understand their individual biological effects. Standard chromatographic techniques like reversed-phase HPLC cannot separate enantiomers. sepscience.com

Chiral separation requires the introduction of a chiral element into the analytical system. sepscience.comscispace.com This is typically achieved using:

Chiral Stationary Phases (CSPs): These are HPLC or GC columns where the stationary phase is itself chiral. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) and cyclodextrin-based columns are widely used for this purpose. nih.govgcms.cz The enantiomers interact differently with the chiral surface, leading to different retention times and thus separation.

Chiral Additives in the Mobile Phase: A chiral selector can be added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. However, this approach can be costly and may interfere with detection. sepscience.com

Micro-analytical Techniques for Limited Sample Research

In many research contexts, such as studies involving rare cell types or small tissue biopsies, the amount of available biological material is extremely limited. researchgate.net Micro-analytical techniques are designed to provide high-quality quantitative data from very small sample volumes.

Microflow LC-MS/MS: This technique is a miniaturized version of conventional LC-MS/MS. It utilizes columns with smaller internal diameters and operates at much lower mobile phase flow rates (e.g., 1-50 µL/min compared to 200-1000 µL/min for standard HPLC). youtube.com The primary advantages of microflow LC-MS/MS include:

Reduced Sample Consumption: The increased sensitivity allows for the accurate quantification of analytes from much smaller starting volumes, often as low as 50 µL of plasma or less. youtube.com This makes it ideal for preclinical studies where repeated sampling or limited sample availability is a concern.

Exploration of Mechanistic Therapeutic Potential Preclinical Focus

Understanding Agnosterone's Role in Modulating Disease-Relevant Pathways in Preclinical Models

There is currently no available research that specifically investigates the role of isolated this compound in modulating disease-relevant pathways in preclinical models. While extracts from Fomitopsis pinicola, the fungus from which this compound is derived, have been noted for immunomodulatory activity in vitro, the specific contribution of this compound to these effects has not been determined. researchgate.net

Mechanistic Rationale for Potential Anti-inflammatory Interventions

A mechanistic rationale for this compound's potential anti-inflammatory interventions cannot be established from the existing scientific literature. Key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are common targets for anti-inflammatory compounds. sigmaaldrich.comfrontiersin.orgfrontiersin.org However, no studies have been published that demonstrate the effect of this compound on these or other inflammatory signaling cascades. While some triterpenes have shown anti-inflammatory properties by modulating these pathways, it is not possible to extrapolate these findings to this compound without direct experimental evidence. mdpi.com

Molecular Basis for Antioxidant and Cytoprotective Effects

The molecular basis for any potential antioxidant and cytoprotective effects of this compound remains uninvestigated. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. nih.govmdpi.comf1000research.comfrontiersin.org Activation of this pathway leads to the expression of various antioxidant and cytoprotective enzymes. There is no data available to suggest that this compound can activate the Nrf2 pathway or exert its effects through other antioxidant mechanisms, such as direct radical scavenging. mdpi.comnih.govmdpi.comacademicjournals.org Therefore, a discussion on its cytoprotective mechanisms is purely speculative at this time.

Immunological Mechanisms Supporting Potential Applications

Specific immunological mechanisms of this compound have not been described in the scientific literature. The immunomodulatory effects of a substance can be wide-ranging, including the modulation of cytokine production and the function of various immune cells like lymphocytes and macrophages. nih.govplos.orgplos.org While extracts from polypore fungi have been reported to have immune-stimulating effects, the role of this compound in these activities is unknown. blogspot.com Without preclinical studies on the effects of this compound on immune cell populations and their functions, no immunological mechanisms can be detailed.

Future Research Directions and Overcoming Research Challenges for Agnosterone

Elucidating Novel Biological Targets and Undiscovered Mechanisms of Action

A fundamental priority in Agnosterone research is the definitive identification of its molecular targets and the intricate mechanisms through which it exerts its effects. While initial studies may provide clues, a deeper, more systematic approach is necessary to uncover its complete biological activity profile. Future investigations should pivot towards discovering previously unknown targets and pathways.

Strategies for this elucidation include advanced screening techniques such as affinity chromatography-mass spectrometry, where this compound is used as a 'bait' to isolate and identify its binding partners from cell lysates. Another powerful approach is chemical proteomics, which can map the interaction sites of this compound on a proteome-wide scale. Understanding the mechanism of action involves dissecting the downstream consequences of this binding. For instance, if this compound binds to an enzyme, research must clarify whether it acts as an inhibitor or an activator and how this modulation affects cellular signaling cascades. This is analogous to how the mechanisms of various antifungal drugs are understood; some inhibit specific enzymes like squalene (B77637) epoxidase, leading to a toxic accumulation of precursors and a depletion of essential molecules like ergosterol. ebsco.com A similar depth of mechanistic understanding is the goal for this compound.

Table 1: Methodologies for Target and Mechanism of Action (MoA) Elucidation

Methodology Description Objective for this compound Research
Affinity Purification-Mass Spectrometry (AP-MS) Uses an immobilized this compound molecule to capture interacting proteins from a cell or tissue extract. To identify direct binding partners and primary molecular targets of this compound.
Chemical Proteomics Employs probe-based versions of this compound to map interaction sites across the entire proteome. To provide a global view of potential targets and off-targets, revealing unexpected interactions.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding. An increase in stability suggests a direct interaction. To validate direct target engagement between this compound and candidate proteins within a cellular context.

| Phenotypic Screening with Genetic Perturbation (e.g., CRISPR/Cas9) | Screens for genes that, when knocked out, alter the cellular response to this compound. | To identify genes and pathways essential for this compound's activity, thereby inferring its mechanism. |

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

To achieve a holistic understanding of this compound's biological impact, the application of "omics" technologies is indispensable. These high-throughput methods allow for a comprehensive survey of the molecular landscape of a cell or organism, providing a systems-level view of the changes induced by the compound. frontiersin.org

Genomics and Transcriptomics: These technologies analyze the entire set of an organism's genes (genome) and its expressed RNA transcripts (transcriptome). isaaa.orghumanspecificresearch.org By treating cells or model organisms with this compound and subsequently sequencing their RNA, researchers can identify which genes are switched on or off in response to the compound. This can reveal the genetic pathways and regulatory networks that this compound influences. mdpi.comnih.gov

Proteomics: As the functional workhorses of the cell, proteins are critical to understanding a compound's effects. isaaa.org Proteomics involves the large-scale study of the entire protein complement (proteome) of a cell. humanspecificresearch.orgfrontiersin.org Following this compound exposure, proteomic analyses can quantify changes in protein expression levels and identify post-translational modifications, offering direct insight into the functional state of the cell. mdpi.com

Metabolomics: This field focuses on the complete set of small-molecule metabolites within a biological system. isaaa.orgresearchgate.net Since metabolites represent the downstream output of genomic and proteomic activity, metabolomics provides a functional readout of the physiological state of a cell. researchgate.net Analyzing the metabolic fingerprint after this compound treatment can uncover perturbations in biochemical pathways, such as energy metabolism or lipid synthesis, which may be central to its mechanism of action. nih.gov

Integrating these omics datasets is a powerful strategy. mdpi.com For example, a transcriptomic study might show that this compound upregulates genes involved in a specific metabolic pathway, a finding that can then be validated and quantified through targeted metabolomic analysis. nih.gov This multi-omics approach provides a robust framework for hypothesis generation and a comprehensive understanding of this compound's systemic effects. humanspecificresearch.org

Table 2: Application of Omics Technologies in this compound Research

Omics Field Core Technology Key Application for this compound Potential Insights
Genomics/ Transcriptomics Next-Generation Sequencing (NGS), RNA-Seq To profile changes in gene expression in response to this compound. Identification of regulated genes and pathways; understanding of transcriptional control mechanisms. mdpi.com
Proteomics Mass Spectrometry (MS), 2D-Gel Electrophoresis To quantify changes in protein abundance and post-translational modifications. Discovery of protein biomarkers of this compound activity; elucidation of affected signaling pathways. frontiersin.org

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To analyze the global metabolic profile following this compound exposure. | Identification of altered metabolic pathways; understanding the functional consequences of this compound's action. researchgate.net |

Development of Advanced In Vitro Humanized Models for Mechanistic Studies

To bridge the gap between preclinical research and human biology, it is crucial to move beyond traditional two-dimensional cell cultures and simple animal models. transcurebioservices.com The development and application of advanced in vitro humanized models are paramount for conducting mechanistic studies of this compound that have higher clinical relevance.

These models include three-dimensional (3D) organoids, which are self-organizing structures derived from stem cells that recapitulate the architecture and function of human organs. Studying the effect of this compound on a liver or kidney organoid, for example, can provide much more accurate information about its potential efficacy and organ-specific effects than standard cell lines.

Furthermore, humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, offer a powerful platform for in vivo investigation. td2inc.comfrontiersin.org For instance, a mouse model reconstituted with a human immune system (e.g., from CD34+ hematopoietic stem cells) would be invaluable for studying the immunomodulatory properties of this compound. nih.govcrownbio.com These models allow researchers to investigate the compound's interaction with a functional human immune system within a living organism, providing insights that are impossible to obtain from simpler systems. td2inc.com

Table 3: Comparison of In Vitro Models for this compound Research

Model Type Description Advantages for this compound Studies Limitations
2D Cell Culture Monolayer of cells grown on a flat surface. High-throughput, low cost, useful for initial screening. Lacks tissue architecture and complex cell-cell interactions.
3D Organoids Self-assembled 3D cell aggregates that mimic organ structure and function. Physiologically relevant architecture, allows for study of cell-cell and cell-matrix interactions. More complex to culture, lower throughput than 2D models.
Organs-on-a-Chip Microfluidic devices containing living cells that simulate the activities and mechanics of human organs. Allows for dynamic fluid flow and mechanical cues, can model multi-organ interactions. Technically complex, still an emerging technology.

| Humanized Mouse Models | Immunodeficient mice engrafted with human cells or tissues (e.g., human immune system). crownbio.com | Enables in vivo study of this compound's effect on human cells and systems. nih.gov | Expensive, complex to generate, potential for graft-versus-host disease. |

Sustainable and Scalable Bioproduction Strategies for Research Material

A significant bottleneck in the research and development of a novel compound is the availability of a consistent, pure, and scalable supply. Relying on complex chemical synthesis or extraction from a scarce natural source can be inefficient and costly. Therefore, a key future direction is the development of sustainable and scalable bioproduction strategies for this compound.

Synthetic biology offers a promising avenue. researchgate.net This involves engineering microorganisms, such as bacteria (E. coli) or yeast (Saccharomyces cerevisiae), to produce this compound through fermentation. This process would involve identifying the biosynthetic pathway for this compound (or designing an artificial one) and introducing the corresponding genes into a microbial host. This approach can lead to a production process that is not only scalable and cost-effective but also more environmentally friendly, with a lower carbon footprint compared to traditional chemical synthesis. a-star.edu.sg The goal is to create a robust biomanufacturing platform that can generate the high-purity this compound needed for extensive preclinical and, eventually, clinical investigation. researchgate.neta-star.edu.sg

Table 4: Bioproduction Strategies for this compound

Strategy Description Advantages Challenges
Chemical Synthesis Multi-step synthesis from simple chemical precursors. High purity, well-defined process. Can be lengthy, expensive, may use harsh reagents, difficult to scale.
Natural Product Extraction Isolation from a biological source (e.g., plant, fungus). Access to complex structures not easily synthesized. Source may be limited, yields can be variable, purification is complex.
Microbial Fermentation (Synthetic Biology) Engineering a microorganism (e.g., yeast, E. coli) to produce this compound. Scalable, sustainable, potentially lower cost, environmentally friendly. a-star.edu.sg Requires identification and optimization of biosynthetic pathways, metabolic engineering.

| Enzymatic Synthesis | Using isolated enzymes to perform specific steps in the synthesis pathway. | High specificity, mild reaction conditions. | Requires production and purification of stable enzymes, can be costly. |

Collaborative Research Opportunities and Interdisciplinary Approaches to this compound Studies

The complexity of modern biomedical research necessitates a departure from siloed, single-discipline efforts. To unlock the full potential of this compound, fostering collaborative research opportunities and embracing interdisciplinary approaches are essential. fundsforngos.organl.gov The multifaceted nature of drug discovery—spanning from basic chemistry to clinical application—demands the integration of diverse expertise. mdpi.com

An interdisciplinary approach involves combining insights and methods from multiple fields to solve a common problem. advantere.orgwikipedia.org For this compound research, this means creating teams that include:

Chemists: To optimize the synthesis and develop derivatives of this compound.

Biologists and Pharmacologists: To design and execute experiments to determine its efficacy and mechanism of action.

Computational Biologists and Bioinformaticians: To analyze large omics datasets and model molecular interactions.

Bioengineers: To develop advanced in vitro models and scalable bioproduction processes.

Such collaborations, often facilitated through partnerships between academic institutions, government laboratories, and private industry, can accelerate progress by pooling resources, knowledge, and technology. nih.govopen.edu These synergistic relationships are critical for navigating the long and complex path from initial discovery to potential therapeutic application. cipcourses.com

Table 5: Framework for Interdisciplinary Collaboration in this compound Research

Discipline Contribution to this compound Research Collaborative Goal
Medicinal Chemistry Synthesis, purification, and structural modification of this compound. Develop more potent and specific analogs.
Cell & Molecular Biology Elucidation of cellular responses and signaling pathways. Define the mechanism of action at the molecular level.
Computational Biology Analysis of omics data, molecular docking simulations. Predict targets and interpret complex biological data.
Bioengineering Development of bioproduction systems and advanced in vitro models. Ensure a sustainable supply of this compound and enable more relevant testing.

| Pharmacology | In vivo studies of efficacy, and pharmacokinetics. | Evaluate the compound's behavior and therapeutic potential in a whole-organism context. |

Q & A

Q. How can machine learning optimize this compound’s structure-activity relationship (SAR) modeling?

  • Methodology : Curate high-quality datasets of this compound analogs with validated bioactivity data. Train algorithms on descriptors like molecular weight, logP, and polar surface area. Validate predictions via synthetic prioritization and in vitro testing .

Methodological Best Practices

  • Data Contradictions : Use sensitivity analysis to evaluate outlier impacts and apply Bayesian statistics to weigh evidence quality .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research and obtain ethics committee approvals .
  • Statistical Rigor : Pre-register analysis plans to avoid post hoc data dredging. Use tools like Prism or R for reproducible workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.